![molecular formula C24H42N4O8 B2616932 tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate CAS No. 2059937-79-8](/img/structure/B2616932.png)

tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

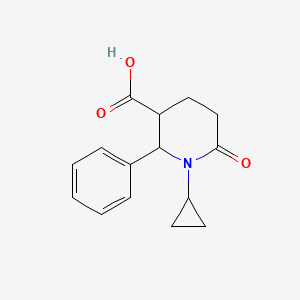

The compound is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom . The “tert-Butyl” part refers to a specific arrangement of carbon atoms in the butyl group .

Molecular Structure Analysis

The structure likely involves a biazetidine core with a tert-butyl group and a carboxylate group attached .Physical and Chemical Properties Analysis

Physical and chemical properties would depend on the exact structure of the compound .科学的研究の応用

Novel Cytotoxic Analogs Development

Research has led to the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel from 10-deacetylbaccatin III, which showed promising in vitro ability to stimulate microtubule formation and exhibited cytotoxicity against B16 melanoma cells. This innovation underscores the potential of tert-butyl derivatives in the development of new chemotherapeutic agents (S. M. Ali et al., 1995).

Enhancing Organic Synthesis

The tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate and its derivatives have been explored for their efficiency in organic synthesis. For instance, 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and the corresponding azetidine have shown remarkable reactivity with nitriles and carbonyl substrates, leading to the generation of various cyclic compounds. Such reactions demonstrate the utility of tert-butyl derivatives in accessing new chemical spaces and enhancing synthetic methodologies (V. Yadav & V. Sriramurthy, 2005).

Antibacterial Agents Development

The synthesis of this compound derivatives has also been explored for their potential antibacterial activities. Research into 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives has shown significant antibacterial efficacy against various bacterial strains, offering a pathway for the development of new antibacterial agents (Zhong-Cheng Song et al., 2009).

Novel Compound Synthesis

Efforts in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the this compound, have provided new avenues for the creation of novel compounds that access chemical spaces complementary to traditional piperidine systems. This work emphasizes the potential of tert-butyl derivatives in enriching the pool of bioactive compounds (M. Meyers et al., 2009).

Designing Anticancer Agents

The chemical versatility of this compound derivatives has been harnessed in the design of new anticancer agents. Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, revealing compounds with promising activity against ovarian and oral cancers. This underscores the role of tert-butyl derivatives in the ongoing search for more effective cancer treatments (Vivek Kumar et al., 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBJCBZCEARAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CNC2.CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)

![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2616855.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2616859.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)

![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)